molecular formula C12H15F2NO B1531708 1-({[(2,6-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol CAS No. 1602365-97-8

1-({[(2,6-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol

Cat. No. B1531708
M. Wt: 227.25 g/mol
InChI Key: RETXRXCDVBBTFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({[(2,6-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol, or “DFPCB” for short, is a cyclic ether compound with a wide range of applications in the scientific and medical fields. It is a highly versatile compound that has been used in a variety of research studies, ranging from drug development to biochemistry and physiology. DFPCB has been extensively studied and has been found to have a number of interesting properties and potential uses. We will also discuss the potential future directions for research involving DFPCB.

Scientific Research Applications

Stereoselective Synthesis

A study by Griesbeck and Heckroth (2002) highlights the stereoselective synthesis of 2-aminocyclobutanols via photocyclization, demonstrating mechanistic implications for the Norrish/Yang reaction. This process involves chiral N-acylated alpha-amino p-methylbutyrophenone derivatives undergoing photolysis to yield N-acylated 2-aminocyclobutanols, showcasing the potential for creating stereochemically complex molecules with high diastereoselectivity, which is critical for developing pharmaceuticals and materials with specific optical properties Griesbeck & Heckroth, 2002.

Structural and Electronic Studies

Vanasundari et al. (2018) conducted spectroscopic and structural investigations on compounds structurally similar to the target molecule, providing insights into the stability, reactivity, and nonlinear optical properties of such compounds. These findings have implications for designing molecules with desired electronic properties for use in electronic devices and sensors Vanasundari et al., 2018.

Photopolymerization and Photo-Copolymerization

Research by Hasegawa et al. (1989) on the photoreactivity of diolefin compounds in the crystalline state, resulting in cyclobutane derivatives through [2+2] photocycloaddition, underscores the utility of such reactions in developing new polymeric materials with tailored properties. This area of research is essential for creating novel materials with specific mechanical, optical, or electronic properties Hasegawa et al., 1989.

properties

IUPAC Name

1-[[(2,6-difluorophenyl)methylamino]methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c13-10-3-1-4-11(14)9(10)7-15-8-12(16)5-2-6-12/h1,3-4,15-16H,2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETXRXCDVBBTFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNCC2=C(C=CC=C2F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({[(2,6-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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